molecular formula C10H15ClIN B1442917 N-butyl-3-iodoaniline hydrochloride CAS No. 1311316-48-9

N-butyl-3-iodoaniline hydrochloride

Cat. No. B1442917
M. Wt: 311.59 g/mol
InChI Key: QCHYKVAVCZUPMH-UHFFFAOYSA-N
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Description

“N-butyl-3-iodoaniline hydrochloride” is a chemical compound with the molecular formula C10H15ClIN . It is also known by other names such as “N-butyl-3-iodoaniline;hydrochloride” and "N-butyl-3-iodoanilinehydrochloride" . The molecular weight of this compound is 311.59 g/mol .


Molecular Structure Analysis

The InChI code for “N-butyl-3-iodoaniline hydrochloride” is InChI=1S/C10H14IN.ClH/c1-2-3-7-12-10-6-4-5-9 (11)8-10;/h4-6,8,12H,2-3,7H2,1H3;1H . The Canonical SMILES is CCCCNC1=CC (=CC=C1)I.Cl . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-butyl-3-iodoaniline hydrochloride” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 310.99377 g/mol . The topological polar surface area is 12 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

1. Esterification of Amino Acids

N-butyl-3-iodoaniline hydrochloride is involved in the esterification of protein amino acids. This process is critical in analytical chemistry, especially in gas-liquid chromatography for the analysis of amino acids. Direct esterification with n-butanol in the presence of hydrochloric acid facilitates a rapid and efficient derivatization process for chromatographic analysis (Roach & Gehrke, 1969).

2. Influence on Mild Steel Corrosion Inhibition

Studies have investigated the role of butyl substituents, like those in n-butyl-3-iodoaniline hydrochloride, in corrosion inhibition. Specifically, the influence of butyl groups in n-butylamine, used as a corrosion inhibitor for mild steel in hydrochloric acid, has been explored. This research is significant in industrial applications for protecting metals against corrosion (Bastidas, Damborenea, & VA´ZQUEZ, 1997).

3. Nephrotoxicity Studies

N-butyl-3-iodoaniline hydrochloride has been studied for its nephrotoxic effects. In vitro studies using renal cortical slices have explored the nephrotoxic potential of haloaniline compounds, which include derivatives similar to n-butyl-3-iodoaniline hydrochloride. These studies are crucial in understanding the toxicological impact of these compounds on kidney function (Hong, Anestis, Henderson, & Rankin, 2000).

properties

IUPAC Name

N-butyl-3-iodoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8,12H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHYKVAVCZUPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=CC=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-iodoaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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